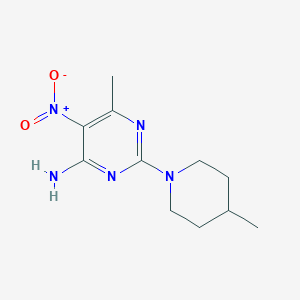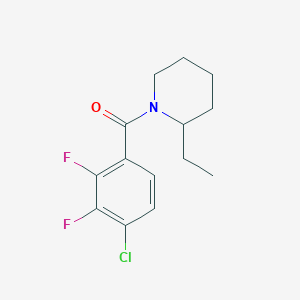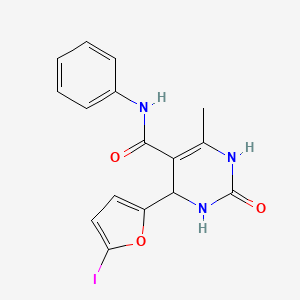![molecular formula C14H18N4O2S B4057881 N-(2-methoxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]butanamide](/img/structure/B4057881.png)
N-(2-methoxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]butanamide
Overview
Description
N-(2-methoxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]butanamide, also known as MMB-2201, is a synthetic cannabinoid that has been used extensively in scientific research. This compound is structurally similar to the well-known cannabinoid THC, which is the primary psychoactive compound found in marijuana. However, MMB-2201 has a much higher affinity for the CB1 receptor, which is the primary receptor responsible for the psychoactive effects of THC. This makes MMB-2201 a valuable tool for studying the physiological and biochemical effects of cannabinoid receptor activation.
Scientific Research Applications
General Pharmacological Applications
A dual inhibitor of cyclooxygenase and lipoxygenase pathways, S 19812, has been evaluated for its analgesic and anti-inflammatory activities. This compound showed significant non-opioid analgesic activity and excellent gastric tolerance in animal models, suggesting its potential use in pain and inflammation management without the common side effects associated with NSAIDs (Tordjman et al., 2003).
Antioxidant and Anticancer Activity
Compounds with structural similarities to N-(2-methoxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]butanamide have been synthesized and evaluated for their antioxidant and anticancer activities. Novel derivatives displayed significant antioxidant activity, surpassing that of known antioxidants like ascorbic acid. Furthermore, some derivatives exhibited notable anticancer properties against human glioblastoma and triple-negative breast cancer cell lines, identifying them as potential candidates for cancer therapy (Tumosienė et al., 2020).
Antimicrobial Applications
A series of novel derivatives have demonstrated significant antibacterial and antifungal activities, with some compounds reaching activity levels comparable to standard antimicrobial agents. This suggests the potential for developing new antimicrobial drugs based on these structures (Helal et al., 2013).
Lipoxygenase Inhibition
Derivatives have been explored as lipoxygenase inhibitors, showing moderately good activities. This is relevant for conditions associated with the lipoxygenase pathway, such as asthma, allergies, and certain types of inflammation (Aziz‐ur‐Rehman et al., 2016).
Anticancer, Antimicrobial, and DNA Interaction
A specific derivative exhibited broad biological activities, including antimicrobial, anticancer, and antileishmanial activities, alongside urease inhibition and interaction with DNA. These multifaceted properties highlight the compound's potential as a versatile pharmacological agent (Sirajuddin et al., 2015).
properties
IUPAC Name |
N-(2-methoxyphenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S/c1-4-12(21-14-17-15-9-18(14)2)13(19)16-10-7-5-6-8-11(10)20-3/h5-9,12H,4H2,1-3H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSIKTIOXWPTRRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC=C1OC)SC2=NN=CN2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![methyl (2S*,4S*,5R*)-5-(2-chlorophenyl)-1,2-dimethyl-4-{[(2,2,2-trifluoroethyl)amino]carbonyl}-2-pyrrolidinecarboxylate](/img/structure/B4057823.png)
![rel-(1S,6R)-3-{[(1-ethyl-1H-indol-3-yl)thio]acetyl}-3,9-diazabicyclo[4.2.1]nonane hydrochloride](/img/structure/B4057828.png)
![methyl [5-(1,3-benzodioxol-5-ylmethylene)-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B4057861.png)

![3-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4057873.png)
![1-[3-(4-fluorophenyl)-3-(2-furyl)propyl]-2,5-pyrrolidinedione](/img/structure/B4057878.png)

![N-{4-[3-(4-methylphenyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]phenyl}acetamide](/img/structure/B4057888.png)

![1-(2-chlorobenzyl)-5-{[(2-chlorobenzyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4057895.png)
![5-bromo-3-hydroxy-3-[2-(4-nitrophenyl)-2-oxoethyl]-1-(2-propyn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4057900.png)